Dichlorobis(2,2-dimethylpropyl)silane

Description

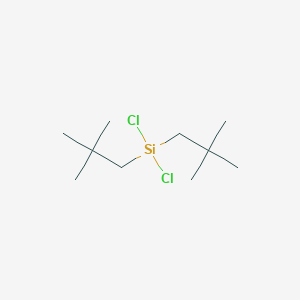

Dichlorobis(2,2-dimethylpropyl)silane is an organosilicon compound with the molecular formula Cl₂Si[(CH₂C(CH₃)₂)₂], characterized by two bulky 2,2-dimethylpropyl (neopentyl) groups bonded to a silicon atom alongside two chlorine atoms. This structure confers unique steric and electronic properties, distinguishing it from simpler chlorosilanes like dichlorodimethylsilane (DCDMS). The neopentyl substituents introduce significant steric hindrance, which reduces reactivity toward nucleophilic agents (e.g., water) compared to linear alkyl or methyl-substituted silanes .

The compound is typically a colorless to pale yellow liquid with a pungent odor, insoluble in water but miscible with organic solvents. Its higher molecular weight and branched architecture result in elevated boiling points and thermal stability, making it suitable for specialized applications in polymer chemistry and surface functionalization .

Properties

CAS No. |

88652-69-1 |

|---|---|

Molecular Formula |

C10H22Cl2Si |

Molecular Weight |

241.27 g/mol |

IUPAC Name |

dichloro-bis(2,2-dimethylpropyl)silane |

InChI |

InChI=1S/C10H22Cl2Si/c1-9(2,3)7-13(11,12)8-10(4,5)6/h7-8H2,1-6H3 |

InChI Key |

ZXZJZVYBMYGSEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C[Si](CC(C)(C)C)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Mediated Synthesis

The Grignard reagent approach is a cornerstone for synthesizing dialkylchlorosilanes. For Dichlorobis(2,2-dimethylpropyl)silane, this method involves reacting 2,2-dimethylpropyl magnesium halide (neopentyl Grignard) with silicon tetrachloride (SiCl₄). The reaction proceeds via nucleophilic substitution, where the Grignard reagent transfers alkyl groups to the silicon center:

$$

2 \, \text{(2,2-dimethylpropyl)MgX} + \text{SiCl}4 \rightarrow \text{(2,2-dimethylpropyl)}2\text{SiCl}_2 + 2 \, \text{MgXCl}

$$

Key Parameters :

- Solvent : Tetrahydrofuran (THF) or diethyl ether, optimally at 0.1–4 M concentration.

- Temperature : Gradual addition of Grignard reagent at 0°C, followed by agitation at 20–100°C.

- Stoichiometry : A 2:1 molar ratio of Grignard reagent to SiCl₄ ensures complete substitution.

Challenges :

- Competing side reactions, such as over-alkylation to trisubstituted products, necessitate strict stoichiometric control.

- Moisture sensitivity requires anhydrous conditions and inert atmospheres.

Purification :

Crude product is filtered to remove magnesium salts, followed by fractional distillation under reduced pressure to isolate the target compound. Typical yields range from 65% to 80%, depending on reaction scale and purity of starting materials.

Catalytic Alkylation of Silicon Tetrachloride

An alternative industrial route involves the direct reaction of 2,2-dimethylpropyl chloride with silicon tetrachloride in the presence of a copper-based catalyst:

$$

2 \, \text{(2,2-dimethylpropyl)Cl} + \text{SiCl}4 \xrightarrow{\text{Cu catalyst}} \text{(2,2-dimethylpropyl)}2\text{SiCl}2 + 2 \, \text{Cl}2

$$

Catalyst Systems :

- Copper powder or CuCl : Enhances Si–C bond formation at elevated temperatures (250–350°C).

- Support materials : Insoluble carriers with amine or quaternary ammonium groups improve catalyst longevity.

Reaction Optimization :

- Molar ratio : Excess SiCl₄ (1:3 alkyl chloride:SiCl₄) minimizes polysubstitution.

- Residence time : 4–8 hours in continuous-flow reactors maximizes conversion.

Advantages :

- Scalability for bulk production.

- Lower sensitivity to moisture compared to Grignard methods.

Limitations :

- High energy input due to elevated temperatures.

- Chlorine gas byproduct requires scrubbing systems.

Redistribution (Comproportionation) Reactions

Redistribution between trichloro(2,2-dimethylpropyl)silane and tris(2,2-dimethylpropyl)chlorosilane offers a pathway to the target compound:

$$

\text{(2,2-dimethylpropyl)}3\text{SiCl} + \text{(2,2-dimethylpropyl)SiCl}3 \rightarrow 2 \, \text{(2,2-dimethylpropyl)}2\text{SiCl}2

$$

Conditions :

- Catalyst : Lewis acids like AlCl₃ or BF₃ (0.5–2 mol%).

- Temperature : 50–120°C in inert solvents (e.g., dichloromethane).

Yield Enhancement :

- Equilibrium-driven processes benefit from excess starting materials or selective product removal via distillation.

Comparative Analysis of Synthesis Methods

Purification and Characterization

Distillation :

- Vacuum fractional distillation (bp 120–130°C at 10 mmHg) separates the target compound from higher and lower chlorinated byproducts.

Analytical Methods :

- NMR Spectroscopy :

- IR Spectroscopy : Peaks at 550–600 cm⁻¹ (Si–Cl stretch), 1250 cm⁻¹ (Si–C stretch).

Industrial-Scale Considerations

Large-scale production favors catalytic alkylation due to:

- Continuous-flow reactors with integrated Cl₂ scrubbers.

- Catalyst recycling via filtration or centrifugation.

- Energy recovery systems to offset high-temperature demands.

Applications and Derivatives

- Silicone Polymers : Serves as a crosslinker in heat-resistant rubbers.

- Surface Modification : Anchoring agent for hydrophobic coatings.

- Pharmaceutical Intermediates : Precursor to silyl-protecting groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between Dichlorobis(2,2-dimethylpropyl)silane and structurally related chlorosilanes:

| Compound | Molecular Formula | Molecular Weight | Substituents | Boiling Point | Reactivity | Applications |

|---|---|---|---|---|---|---|

| This compound | Cl₂Si[(CH₂C(CH₃)₂)₂] | ~265 (estimated) | Two neopentyl groups | High (>200°C) | Slow hydrolysis, steric hindrance | Specialty polymers, steric stabilizers |

| Dichlorodimethylsilane (DCDMS) | Cl₂Si(CH₃)₂ | 129.06 | Two methyl groups | 70°C | Rapid hydrolysis | Silicone production, surface coatings |

| Dichlorobis(3,3,3-trifluoropropyl)silane | Cl₂Si[(CH₂CF₃)₂] | 293.11 | Two trifluoropropyl groups | ~180°C (estimated) | Moderate hydrolysis, fluorophobic | Fluorinated polymers, hydrophobic coatings |

| Dichlorosilane (SiH₂Cl₂) | SiH₂Cl₂ | 101.01 | Hydrogen and chlorine | 8.3°C | Extremely reactive, pyrophoric | Semiconductor manufacturing |

| Methyl dichlorosilane | CH₃SiHCl₂ | 115.03 | One methyl, one hydrogen | 41°C | Moderate reactivity | Intermediate in silicone synthesis |

Key Observations:

Steric Effects : The neopentyl groups in this compound impede nucleophilic attack, resulting in slower hydrolysis compared to DCDMS . This property is advantageous in controlled polymerization processes where gradual reactivity is required.

Thermal Stability : The branched neopentyl substituents enhance thermal stability, making the compound suitable for high-temperature applications, unlike dichlorosilane, which is highly volatile and reactive .

Fluorinated Analogues : Dichlorobis(3,3,3-trifluoropropyl)silane exhibits fluorophobic behavior, enabling its use in water-repellent coatings, whereas the neopentyl variant is more suited for steric stabilization in hybrid materials .

Safety Profile : this compound’s lower volatility reduces inhalation risks compared to dichlorosilane (SiH₂Cl₂), which is pyrophoric and requires stringent handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.